![molecular formula C7H16N2O B3220475 [4-(Aminomethyl)oxan-4-yl]methanamine CAS No. 119669-84-0](/img/structure/B3220475.png)

[4-(Aminomethyl)oxan-4-yl]methanamine

概要

説明

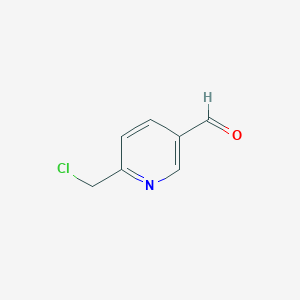

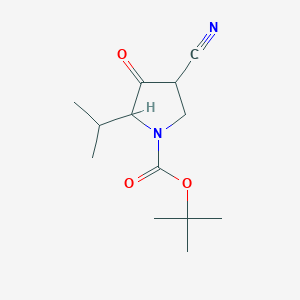

“[4-(Aminomethyl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as “(Tetrahydro-2H-pyran-4-yl)methylamine” and "oxan-4-ylmethanamine" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring (oxan-4-yl) with a methanamine group attached to it . The average mass of the molecule is 115.174 Da, and the monoisotopic mass is 115.099716 Da .

Physical And Chemical Properties Analysis

“this compound” has a density of 0.9±0.1 g/cm3, a boiling point of 180.1±13.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 41.6±3.0 kJ/mol and a flash point of 64.9±13.1 °C . The compound has two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond .

科学的研究の応用

Synthetic Methodologies and Compound Development

Compounds with structures akin to "[4-(Aminomethyl)oxan-4-yl]methanamine" are often synthesized for their potential in developing new materials or drugs. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a high-yielding route offers insights into the creation of novel compounds with potential applications in material science and pharmacology. These methods typically involve condensation reactions, showcasing the compound's role in forming structurally diverse and complex molecules (Shimoga, Shin, & Kim, 2018).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating aminomethyl groups demonstrate significant photocytotoxicity under red light, indicating their utility in therapeutic applications such as targeted cancer therapy. These complexes exhibit the ability to generate reactive oxygen species (ROS) and show selectivity in cellular uptake, highlighting their potential in precise medical interventions (Basu et al., 2014).

Anticonvulsant Agents

The synthesis of Schiff bases from aminomethyl pyridine, followed by screening for anticonvulsant activity, underscores the role of aminomethyl-containing compounds in developing new medications for neurological disorders. These compounds have shown efficacy in seizure protection, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Antidepressant-like Activity

Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, acting as biased agonists of serotonin 5-HT1A receptors, demonstrate robust antidepressant-like activity. These findings suggest the compound's relevance in developing treatments for depression, showcasing the importance of structural modifications to enhance therapeutic efficacy (Sniecikowska et al., 2019).

Antimicrobial Activities

Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial properties. This highlights the compound's potential application in addressing microbial resistance, offering a pathway to new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

作用機序

Mode of Action

It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . .

Biochemical Pathways

It’s likely that this compound influences multiple pathways, given its potential to interact with various targets

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how [4-(Aminomethyl)oxan-4-yl]methanamine interacts with its targets and exerts its effects . .

特性

IUPAC Name |

[4-(aminomethyl)oxan-4-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c8-5-7(6-9)1-3-10-4-2-7/h1-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAYPKGISTWLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-pyrano[2,3-B]pyridin-4-one](/img/structure/B3220394.png)

![6-(Trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B3220396.png)

![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B3220426.png)

![5-Chloro-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3220432.png)

![4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B3220445.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B3220497.png)